N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains a pyrazole ring, a phenyl ring, and a piperazine ring. The piperazine ring is a common feature in many pharmaceutical drugs due to its ability to interact with various biological targets . The pyrazole ring is a heterocyclic aromatic organic compound, and phenyl is a common substituent in organic chemistry.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperazine rings can undergo various reactions, including alkylation, acylation, and substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the piperazine ring could enhance water solubility and the capacity for the formation of hydrogen bonds .Scientific Research Applications
Synthesis and Characterization
Compounds with similar structures are synthesized through various chemical reactions, often involving condensation reactions, and are characterized using techniques such as LCMS, NMR, IR, and X-ray crystallography. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and characterized, highlighting the importance of structural analysis in understanding compound properties (Sanjeevarayappa et al., 2015).
Biological Evaluation
These compounds are evaluated for their biological activities, such as antibacterial, anthelmintic, and potential as therapeutic agents. For instance, a study on the synthesis and biological evaluation of certain derivatives demonstrated moderate anthelmintic activity, underscoring the potential of these compounds in medicinal chemistry applications (Sanjeevarayappa et al., 2015).
Molecular Interaction Studies
Research also focuses on understanding how these compounds interact with biological targets, such as receptors. For example, the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor was explored, providing insights into the design of receptor-specific drugs (Shim et al., 2002).
Advanced Applications
Further, some compounds are developed for advanced applications, such as imaging agents in neuroinflammation studies, demonstrating the versatility of these chemicals in contributing to various fields of scientific research. For instance, the synthesis of a novel PET agent for imaging the IRAK4 enzyme in neuroinflammation highlights the application of these compounds in diagnostic medicine (Wang et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]-2-methyl-5-phenylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N5O3/c1-24(2,3)32-18-20(30)17-29-14-12-28(13-15-29)11-10-25-23(31)22-16-21(26-27(22)4)19-8-6-5-7-9-19/h5-9,16,20,30H,10-15,17-18H2,1-4H3,(H,25,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAYSZCPKSGXAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CN1CCN(CC1)CCNC(=O)C2=CC(=NN2C)C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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